molecular formula C20H14O B12905917 1,7-Diphenyl-2-benzofuran CAS No. 51850-45-4

1,7-Diphenyl-2-benzofuran

Katalognummer: B12905917
CAS-Nummer: 51850-45-4
Molekulargewicht: 270.3 g/mol
InChI-Schlüssel: KBLACNHSZJILDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,7-Diphenylisobenzofuran is an organic compound known for its unique chemical properties and applications It is a derivative of isobenzofuran, characterized by the presence of two phenyl groups attached to the isobenzofuran core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,7-Diphenylisobenzofuran can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-phenylphthalide, followed by cyclization to form the desired product . Another method includes the [4+2] cycloaddition of 1,3-butadiene with dibenzoylethylene, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of 1,7-Diphenylisobenzofuran typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalysts and controlled reaction environments to facilitate efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1,7-Diphenylisobenzofuran undergoes various chemical reactions, including:

    Oxidation: It reacts with singlet oxygen to form endoperoxides.

    Reduction: The compound can be reduced using suitable reducing agents to form different derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings.

Common Reagents and Conditions:

Major Products:

Wirkmechanismus

The mechanism of action of 1,7-Diphenylisobenzofuran primarily involves its reactivity towards singlet oxygen and other reactive oxygen species. The compound acts as a scavenger for these species, forming stable endoperoxides and other derivatives . This reactivity is utilized in various applications, including the detection and quantification of reactive oxygen species in different environments.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1,7-Diphenylisobenzofuran is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other isobenzofuran derivatives. Its ability to form stable endoperoxides and its applications in various fields make it a compound of significant interest.

Eigenschaften

CAS-Nummer

51850-45-4

Molekularformel

C20H14O

Molekulargewicht

270.3 g/mol

IUPAC-Name

1,7-diphenyl-2-benzofuran

InChI

InChI=1S/C20H14O/c1-3-8-15(9-4-1)18-13-7-12-17-14-21-20(19(17)18)16-10-5-2-6-11-16/h1-14H

InChI-Schlüssel

KBLACNHSZJILDL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CC3=COC(=C32)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.